molecular formula C9H8ClN B174677 6-chloro-5-methyl-1H-indole CAS No. 162100-42-7

6-chloro-5-methyl-1H-indole

Cat. No. B174677
CAS RN: 162100-42-7
M. Wt: 165.62 g/mol
InChI Key: SZUUANOGBHUNNS-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-1H-indole is a compound with the molecular formula C9H8ClN . It has a molecular weight of 165.62 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Molecular Structure Analysis

The molecular structure of 6-chloro-5-methyl-1H-indole consists of a benzene ring fused to a pyrrole ring, forming an indole moiety . The indole moiety is substituted at the 6th position with a chlorine atom and at the 5th position with a methyl group .


Chemical Reactions Analysis

Indole derivatives, such as 6-chloro-5-methyl-1H-indole, are versatile and commonly used in the synthesis of various organic compounds . They are important types of molecules and play a main role in cell biology .


Physical And Chemical Properties Analysis

6-Chloro-5-methyl-1H-indole is a solid at room temperature . It should be stored in a dry place, sealed, and at room temperature .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 6-chloro-5-methyl-1H-indole, have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives have been found to possess anti-inflammatory properties. This makes them potentially useful in the treatment of conditions characterized by inflammation .

Anticancer Applications

Indole derivatives have shown promise in the field of oncology. They have been found to have anticancer properties, making them potential candidates for the development of new cancer therapies .

Anti-HIV Activity

Indole derivatives have also been found to possess anti-HIV activity. This suggests that they could be used in the development of new treatments for HIV .

Antioxidant Properties

Indole derivatives have been found to possess antioxidant properties. This means that they could potentially be used in the treatment of conditions caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties. This suggests that they could be used in the development of new antimicrobial drugs .

Mechanism of Action

Safety and Hazards

This compound is associated with some safety hazards. It has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

6-chloro-5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUUANOGBHUNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444631
Record name 6-chloro-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-5-methyl-1H-indole

CAS RN

162100-42-7
Record name 6-chloro-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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